molecular formula C20H42O7P2 B1254941 Phytyl diphosphate

Phytyl diphosphate

Cat. No. B1254941
M. Wt: 456.5 g/mol
InChI Key: ITPLBNCCPZSWEU-PYDDKJGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phytyl diphosphate is (E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate in which both stereocentres have (R)-configuration. It derives from a phytol. It is a conjugate acid of a phytyl diphosphate(3-).

Scientific Research Applications

Role in Isoprenoid Biosynthesis

Phytyl diphosphate plays a significant role in the nonmevalonate terpene biosynthetic pathway, specifically in the synthesis of isopentenyl diphosphate and dimethylallyl diphosphate, which are universal precursors for the biosynthesis of terpenes (Rohdich et al., 2002).

Essential for Phylloquinone Biosynthesis

Phytyl diphosphate is crucial for the biosynthesis of phylloquinone, a key component for photosystem I stability in plants. It is derived from either de novo isoprenoid biosynthesis or a salvage pathway via phytol phosphorylation (Wang et al., 2017).

Alternative Route for Phytyl-Diphosphate Production

In Arabidopsis, phytol can be incorporated into chlorophyll, tocopherol, and lipid esters. This suggests an alternative route for phytyl-diphosphate production as a precursor for chloroplast prenyl lipid synthesis, in addition to de novo synthesis from geranylgeranyl-diphosphate (Ischebeck et al., 2006).

Critical for Tocopherol Synthesis and Plant Growth

Phytyl diphosphate is a substrate for tocopherol (vitamin E) synthesis, and its production from chlorophyll degradation is essential for Arabidopsis growth. The VITAMIN E DEFICIENT6 (VTE6) gene, involved in its biosynthesis, links phytol release from chlorophyll with tocopherol synthesis (vom Dorp et al., 2015).

Methodologies for Determination

New methods for purifying and determining phytyl diphosphate in plant systems, such as in etiolated oat seedlings, have been developed. This is crucial for understanding its role in plant metabolism (Benz et al., 1983).

Role in Carotenoid Biosynthesis

Phytyl diphosphate is involved in the synthesis of carotenoids, tocopherols, and the phytyl chain of chlorophylls. Novel bioassays developed to measure carbon flow through the carotenoid pathway suggest its critical role in these biosynthetic processes (Corniani et al., 2014).

Potential in Drug Development

The enzymes involved in the biosynthesis of phytyl diphosphate, as part of the isoprenoid pathway, are potential targets for developing novel antibacterial, antimalarial, and herbicide agents (Rohdich et al., 2003).

properties

Product Name

Phytyl diphosphate

Molecular Formula

C20H42O7P2

Molecular Weight

456.5 g/mol

IUPAC Name

phosphono [(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] hydrogen phosphate

InChI

InChI=1S/C20H42O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b20-15+/t18-,19-/m1/s1

InChI Key

ITPLBNCCPZSWEU-PYDDKJGSSA-N

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)(O)OP(=O)(O)O)C

synonyms

phytyl diphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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